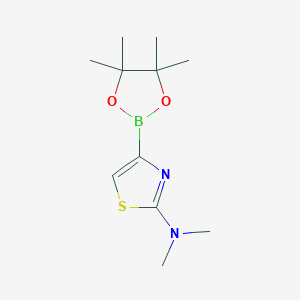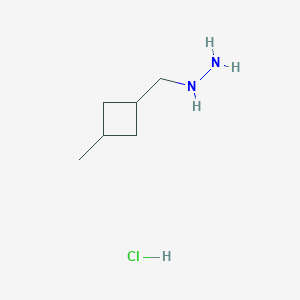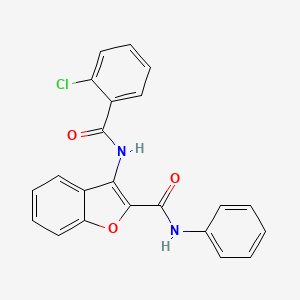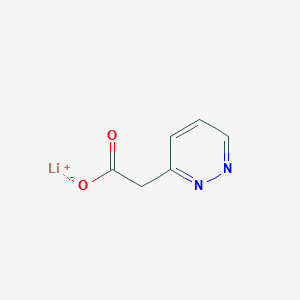![molecular formula C11H18BF3KNO2 B2813925 Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate CAS No. 2095504-46-2](/img/structure/B2813925.png)
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate is a chemical compound with the molecular formula C6H9BF3KO . It is a white solid and is used in various chemical reactions .
Synthesis Analysis
This compound can be synthesized using amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) are prepared . These protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9BF3O.K/c8-7(9,10)6-1-2-11-4-5(6)3-6;/h5H,1-4H2;/q-1;+1 . This indicates the presence of a potassium atom, a boron atom, three fluorine atoms, an oxygen atom, and a bicyclic heptane structure in the molecule .Chemical Reactions Analysis
The compound is used in the synthesis of dipeptides . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 204.04 . The compound should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
Synthesis of Piperidine Derivatives Fused to a Tetrahydrofuran Ring
- Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate is involved in the synthesis of piperidine derivatives, particularly in the nucleophilic opening of the oxirane ring leading to tert-butyl hexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate, which is a precursor for further chemical transformations (Moskalenko & Boev, 2014).
Formation of Bicyclic Germyl Radical
- The compound is used in the one-electron oxidation reaction to form stable bicyclic germyl radicals. This process is significant in synthesizing compounds with bicyclo[4.1.0]hept-3-ene skeleton, which are rare and have unique structural features (Ishida et al., 2004).
Azabicyclo[3.2.0]heptan-7-ones Synthesis
- The tert-butoxycarbonyl substituent is crucial in the hydrogenation process of pyrrole derivatives, leading to the formation of azabicyclo[3.2.0]heptan-7-ones, which are key intermediates for various pharmaceutical compounds (Gilchrist, Lemos & Ottaway, 1997).
Chemical Reactions and Coupling Processes
Potassium [1-(tert-Butoxycarbonyl)-1H-indol-2-yl]trifluoroborate in Suzuki-Type Coupling
- This compound is used in Suzuki-type coupling reactions, indicating its versatility in forming bonds with various aryl and hetaryl bromides. Such reactions are foundational in organic synthesis, particularly in pharmaceutical and materials science (Kassis et al., 2009).
Synthesis of Epibatidine Analogues
- The compound serves as a key intermediate in synthesizing epibatidine analogues, which are significant in studying nicotinic acetylcholine receptor binding and developing antinociceptive properties. This is crucial for advancing pain management treatments (Carroll et al., 2001).
Structural Analysis and Crystallography
Potassium Clavulanate Structure Analysis
- The compound's structural elements are critical in analyzing the stability and arrangement of potassium clavulanate, an important β-lactam antibiotic. Such structural insights are vital in understanding the stability and efficacy of pharmaceutical compounds (Fujii et al., 2010).
Potassium [1-(tert-Butoxycarbonyl)-1H-indol-3-yl]trifluoroborate Hemihydrate Structure
- Structural analysis of derivatized indolyltrifluoridoborate anions, including potassium [1-(tert-butoxycarbonyl)-1H-indol-3-yl]trifluoroborate, contributes to understanding the complex interactions and stability of these compounds, which is essential in materials science and pharmaceutical research (Berionni, Mayer & Mayr, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptan-6-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BF3NO2.K/c1-10(2,3)18-9(17)16-5-4-11(12(13,14)15)6-8(11)7-16;/h8H,4-7H2,1-3H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXOCWAAULENJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CCN(CC1C2)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BF3KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate | |
CAS RN |
2095504-46-2 |
Source


|
| Record name | potassium {3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)






![2-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2813853.png)
![N-butyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2813854.png)
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2813857.png)

![1-allyl-2-amino-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2813861.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenoxypropanamido)benzofuran-2-carboxamide](/img/structure/B2813862.png)